1H-1,2,3-BENZOTRIAZOL-1-YL[2-(5-CHLORO-2-THIENYL)-4-QUINOLYL]METHANONE
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Overview
Description
1H-1,2,3-BENZOTRIAZOL-1-YL[2-(5-CHLORO-2-THIENYL)-4-QUINOLYL]METHANONE is a complex organic compound that features a benzotriazole moiety linked to a quinoline structure, which is further substituted with a chlorothiophene group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-1,2,3-BENZOTRIAZOL-1-YL[2-(5-CHLORO-2-THIENYL)-4-QUINOLYL]METHANONE typically involves multi-step organic reactions The process begins with the preparation of the quinoline core, which is then functionalized with a chlorothiophene groupCommon reagents used in these reactions include aromatic aldehydes, acetic acid, and sodium nitrite .
Industrial Production Methods: Industrial production of this compound may involve optimizing reaction conditions to achieve high yields and purity. This includes controlling temperature, pH, and reaction time. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 1H-1,2,3-BENZOTRIAZOL-1-YL[2-(5-CHLORO-2-THIENYL)-4-QUINOLYL]METHANONE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Common in aromatic compounds, substitution reactions can introduce new substituents onto the benzotriazole or quinoline rings.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
1H-1,2,3-BENZOTRIAZOL-1-YL[2-(5-CHLORO-2-THIENYL)-4-QUINOLYL]METHANONE has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its pharmacological properties, including its ability to interact with biological targets.
Industry: Utilized in the development of materials with specific properties, such as corrosion inhibitors or UV filters .
Mechanism of Action
The mechanism of action of 1H-1,2,3-BENZOTRIAZOL-1-YL[2-(5-CHLORO-2-THIENYL)-4-QUINOLYL]METHANONE involves its interaction with molecular targets in biological systems. The benzotriazole moiety can form π–π stacking interactions and hydrogen bonds with enzymes and receptors, leading to various biological effects. The quinoline and chlorothiophene groups further enhance its binding affinity and specificity .
Comparison with Similar Compounds
Benzimidazole: Shares structural similarities with benzotriazole and exhibits similar biological activities.
Quinoline Derivatives: Similar core structure but may lack the benzotriazole moiety.
Thiophene Derivatives: Contain the thiophene ring but differ in other structural aspects.
Uniqueness: 1H-1,2,3-BENZOTRIAZOL-1-YL[2-(5-CHLORO-2-THIENYL)-4-QUINOLYL]METHANONE is unique due to the combination of its benzotriazole, quinoline, and chlorothiophene moieties, which confer a distinct set of chemical and biological properties. This combination allows for versatile applications and interactions with various molecular targets .
Properties
Molecular Formula |
C20H11ClN4OS |
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Molecular Weight |
390.8 g/mol |
IUPAC Name |
benzotriazol-1-yl-[2-(5-chlorothiophen-2-yl)quinolin-4-yl]methanone |
InChI |
InChI=1S/C20H11ClN4OS/c21-19-10-9-18(27-19)16-11-13(12-5-1-2-6-14(12)22-16)20(26)25-17-8-4-3-7-15(17)23-24-25/h1-11H |
InChI Key |
IFTZFNJYFRZIIE-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(S3)Cl)C(=O)N4C5=CC=CC=C5N=N4 |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(S3)Cl)C(=O)N4C5=CC=CC=C5N=N4 |
Origin of Product |
United States |
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